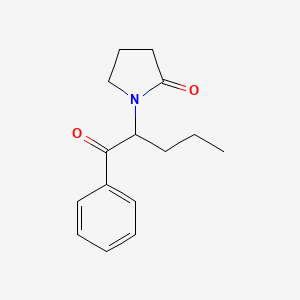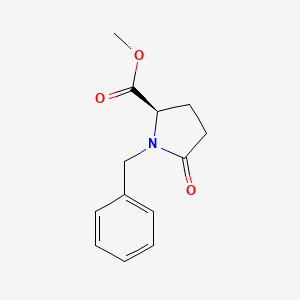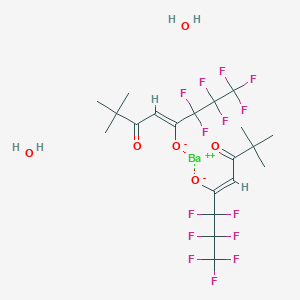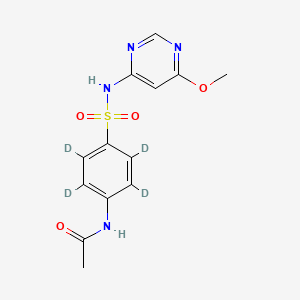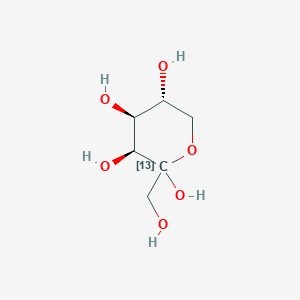
D-塔格糖-2-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[2-13C]tagatose is a rare sugar, specifically a ketohexose, which is an isotopically labeled form of D-tagatose. The compound is labeled with carbon-13 at the second carbon position. D-tagatose itself is a naturally occurring monosaccharide with a sweetness similar to sucrose but with significantly fewer calories. It is found in small quantities in dairy products such as cheese, yogurt, and milk .
科学研究应用
D-[2-13C]tagatose has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: The compound helps in studying the pathways of sugar metabolism in various organisms.
Medicine: D-[2-13C]tagatose is investigated for its potential in managing diabetes and obesity due to its low caloric content and minimal impact on blood glucose levels.
准备方法
Synthetic Routes and Reaction Conditions
D-[2-13C]tagatose can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the isomerization of D-[2-13C]galactose using L-arabinose isomerase. The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion at temperatures around 30-60°C and a pH range of 6-8 .
Industrial Production Methods
Industrial production of D-[2-13C]tagatose often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of whole cells or isolated enzymes as catalysts allows for high yields with minimal by-products. The process generally involves the fermentation of D-[2-13C]galactose using genetically engineered microorganisms that express L-arabinose isomerase .
化学反应分析
Types of Reactions
D-[2-13C]tagatose undergoes various chemical reactions, including:
Oxidation: D-[2-13C]tagatose can be oxidized to produce D-[2-13C]tagatonic acid.
Reduction: It can be reduced to form D-[2-13C]tagitol.
Isomerization: The compound can be isomerized to D-[2-13C]fructose under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Isomerization: Enzymes such as L-arabinose isomerase are used under mild conditions.
Major Products
Oxidation: D-[2-13C]tagatonic acid
Reduction: D-[2-13C]tagitol
Isomerization: D-[2-13C]fructose
作用机制
D-[2-13C]tagatose exerts its effects primarily through its metabolism in the body. It is incompletely absorbed in the small intestine, with only 15-20% being absorbed. The majority of the ingested compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids. These fatty acids are absorbed and metabolized, contributing to the compound’s low caloric content .
相似化合物的比较
Similar Compounds
D-tagatose: The non-labeled form of D-[2-13C]tagatose.
D-fructose: Another ketohexose with similar sweetness but higher caloric content.
D-galactose: An epimer of D-tagatose at the C-4 position.
Uniqueness
D-[2-13C]tagatose is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The carbon-13 label allows researchers to trace the metabolic pathways and understand the fate of the compound in biological systems, providing insights that are not possible with non-labeled sugars .
属性
IUPAC Name |
(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-OFGVUKJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

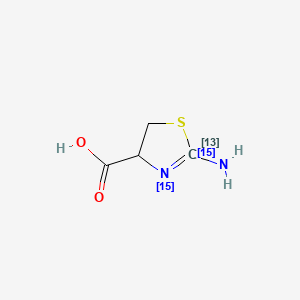
![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)

